Cas no 3400-07-5 (Cyclopentanecarbohydrazide)

Cyclopentanecarbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarbohydrazide
- Cyclopentanecarboxylicacid, hydrazide
- Cyclopentan-carbonsaeurehydrazid
- Cyclopentancarbonylhydrazin
- cyclopentanecarboxyhydrazide
- Cyclopentanecarbohydrazide #
- Cyclopentanecarboxyl?ic acid hydrazide
- Cyclopentanecarboxylic acid hydrazide
- MFCD03002174
- DTXSID80286461
- Z58981928
- Cyclopentane carboxylic acid hydrazide
- AKOS000147764
- FT-0678551
- 3400-07-5
- EN300-36480
- Cyclopentanecarbohydrazide, AldrichCPR
- BB 0240901
- NSC-45911
- SCHEMBL923125
- NSC45911
- VS-05988
- BRD-K89547180-001-01-9
-
- MDL: MFCD03002174
- Inchi: InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9)
- InChI Key: IXEIBWLTZYOBPF-UHFFFAOYSA-N
- SMILES: NNC(C1CCCC1)=O
Computed Properties
- Exact Mass: 128.09500
- Monoisotopic Mass: 128.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- PSA: 55.12000
- LogP: 1.25770
Cyclopentanecarbohydrazide Security Information
- HazardClass:IRRITANT
Cyclopentanecarbohydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Cyclopentanecarbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36480-0.25g |
cyclopentanecarbohydrazide |
3400-07-5 | 95.0% | 0.25g |
$52.0 | 2025-03-18 | |
Enamine | EN300-36480-2.5g |
cyclopentanecarbohydrazide |
3400-07-5 | 95.0% | 2.5g |
$168.0 | 2025-03-18 | |
TRC | C993135-100mg |
Cyclopentanecarbohydrazide |
3400-07-5 | 100mg |
$ 80.00 | 2022-06-06 | ||
TRC | C993135-10mg |
Cyclopentanecarbohydrazide |
3400-07-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB214149-1 g |
Cyclopentanecarbohydrazide, 95%; . |
3400-07-5 | 95% | 1g |
€197.30 | 2023-05-06 | |
Fluorochem | 061373-1g |
Cyclopentanecarbohydrazide |
3400-07-5 | 95% | 1g |
£123.00 | 2022-02-28 | |
Chemenu | CM114168-5g |
cyclopentanecarbohydrazide |
3400-07-5 | 95% | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-36480-1.0g |
cyclopentanecarbohydrazide |
3400-07-5 | 95.0% | 1.0g |
$105.0 | 2025-03-18 | |
Chemenu | CM114168-10g |
cyclopentanecarbohydrazide |
3400-07-5 | 95% | 10g |
$*** | 2023-05-30 | |
1PlusChem | 1P00C7X1-50mg |
Cyclopentanecarbohydrazide |
3400-07-5 | 95% | 50mg |
$89.00 | 2024-05-05 |
Cyclopentanecarbohydrazide Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Yanping Chen,Melis S. Duyar,Vitaly V. Ordomsky,Andrei Y. Khodakov Chem. Soc. Rev., 2021,50, 2337-2366
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on Cyclopentanecarbohydrazide
Cyclopentanecarbohydrazide (CAS No. 3400-07-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cyclopentanecarbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 3400-07-5, is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and drug development. This compound, characterized by its cyclopentane ring substituted with a hydrazide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The structural framework of Cyclopentanecarbohydrazide provides a versatile platform for further functionalization, enabling the creation of complex derivatives with potential therapeutic applications.
The hydrazide moiety in Cyclopentanecarbohydrazide is particularly noteworthy due to its reactivity with carbonyl compounds, leading to the formation of acylhydrazides. These acylhydrazides are known to participate in diverse chemical transformations, including condensation reactions that yield hydrazones and oximes. Such derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the role of hydrazide-containing compounds in the development of novel inhibitors targeting specific enzymatic pathways relevant to human diseases.
In the realm of pharmaceutical research, Cyclopentanecarbohydrazide has been utilized as a building block for designing small-molecule inhibitors. For instance, researchers have leveraged its structural features to develop compounds that modulate protein-protein interactions and enzyme activity. One notable area of investigation involves the use of Cyclopentanecarbohydrazide derivatives in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. The ability to fine-tune the pharmacophoric properties of these derivatives through structural modifications has opened up new avenues for drug discovery.
The synthesis of Cyclopentanecarbohydrazide typically involves multi-step organic reactions starting from cyclopentanone or cyclopentene derivatives. The introduction of the hydrazide group is commonly achieved through nucleophilic addition reactions or condensation with hydrazine hydrate under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making Cyclopentanecarbohydrazide more accessible for industrial applications. These improvements have been instrumental in facilitating high-throughput screening programs aimed at identifying novel bioactive compounds.
Recent computational studies have also shed light on the molecular interactions involving Cyclopentanecarbohydrazide. Molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate its binding mode with biological targets such as enzymes and receptors. These studies have provided critical insights into optimizing the design of derivatives with enhanced binding affinity and selectivity. For example, computational modeling has helped identify key hydrogen bonding interactions and hydrophobic pockets that can be exploited to improve drug-like properties.
The pharmacological profile of Cyclopentanecarbohydrazide and its derivatives has been extensively evaluated through in vitro and in vivo experiments. Preclinical studies have demonstrated promising results in models of inflammation, neurodegeneration, and metabolic disorders. The compound's ability to modulate key signaling pathways has made it an attractive candidate for further development into therapeutic agents. Additionally, its favorable pharmacokinetic properties, such as good solubility and stability, contribute to its potential as a lead compound for drug candidates.
The role of Cyclopentanecarbohydrazide in medicinal chemistry extends beyond its use as an intermediate. It serves as a scaffold for generating libraries of compounds with diverse biological activities. High-throughput screening campaigns have identified several promising candidates derived from this scaffold that exhibit inhibitory effects on target enzymes relevant to human health. These findings underscore the importance of exploring structurally diverse hydrazide-containing compounds in drug discovery efforts.
In conclusion, Cyclopentanecarbohydrazide (CAS No. 3400-07-5) represents a significant compound in modern chemical research with applications spanning organic synthesis, medicinal chemistry, and drug development. Its unique structural features and reactivity make it a valuable tool for designing novel bioactive molecules with potential therapeutic applications. Continued research efforts aimed at understanding its mechanisms of action and optimizing its pharmacological properties will likely lead to innovative treatments for various human diseases.
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